molecular formula C7H8N2O2 B12438564 4-Aminopyridine-2-acetic acid

4-Aminopyridine-2-acetic acid

Cat. No.: B12438564
M. Wt: 152.15 g/mol
InChI Key: FLRNFFVOINTKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyridine-2-acetic acid is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the fourth position of the pyridine ring and an acetic acid moiety at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine-2-acetic acid can be achieved through several methods. One common approach involves the reduction of 4-nitropyridine-N-oxide using iron and acetic acid at reflux temperature. This method yields 4-aminopyridine, which can then be further modified to introduce the acetic acid moiety . Another method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as a catalyst, along with sodium hydroxide or potassium hydroxide and bromine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous extraction with diethyl ether and the use of mineral acids are common practices to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridine-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Iron powder and acetic acid are commonly used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: this compound itself.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Aminopyridine-2-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Aminopyridine-2-acetic acid is unique due to the presence of both the amino group and the acetic acid moiety, which confer distinct chemical properties and biological activities. Its ability to inhibit potassium channels and enhance neurotransmitter release sets it apart from other aminopyridines .

Biological Activity

4-Aminopyridine-2-acetic acid (4-APAA) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. This article delves into its biological activity, examining its mechanisms of action, neuroprotective properties, and relevant case studies.

4-APAA is primarily recognized as a potassium channel blocker, particularly affecting voltage-gated K+ channels (Kv channels). By inhibiting these channels, 4-APAA enhances neuronal excitability and conduction velocity. This mechanism is particularly beneficial in conditions characterized by demyelination, such as multiple sclerosis (MS) and spinal cord injuries. The compound's ability to block Kv channels results in prolonged action potentials and improved synaptic transmission .

Neuroprotective Properties

In Vitro Studies

Numerous in vitro studies have demonstrated the neuroprotective effects of 4-APAA:

  • Motor Neuron Protection : In models using induced pluripotent stem cell-derived motor neurons from amyotrophic lateral sclerosis (ALS) patients, 4-APAA treatment reversed ion channel imbalances and reduced endoplasmic reticulum stress .
  • Cytoprotection Against Toxicity : The compound has shown protective effects against oxidative stress induced by agents like glutamate and NMDA in rat cerebellar granule neurons .
  • Inflammation Reduction : 4-APAA reduced the release of pro-inflammatory mediators from microglia challenged with amyloid beta, indicating potential benefits in neurodegenerative diseases like Alzheimer's .

In Vivo Studies

In vivo studies further support the neuroprotective role of 4-APAA:

  • Peripheral Nerve Injury Models : In nerve crush models, early treatment with 4-APAA improved nerve conduction velocity and promoted remyelination .
  • Experimental Autoimmune Encephalomyelitis (EAE) : In EAE models, 4-APAA treatment improved clinical scores and reduced inflammatory markers. However, its efficacy varied depending on the disease model used .

Case Studies

Several clinical observations have highlighted the therapeutic potential of 4-APAA:

  • Chronic Spinal Cord Injury : In patients with chronic spinal cord injury, systemic administration of 4-APAA has been shown to improve conduction function significantly .
  • Multiple Sclerosis : Patients with MS have reported symptomatic relief and improved mobility following treatment with 4-APAA, which aligns with findings from preclinical studies .

Structure-Activity Relationship

The biological activity of 4-Aminopyridine derivatives is influenced by their chemical structure. Modifications at various positions of the pyridine ring can enhance potency and selectivity for specific Kv channels. For instance, derivatives like 3-methyl-4-aminopyridine exhibit increased efficacy compared to the parent compound .

CompoundpKa ValuePotency Comparison
4-Aminopyridine>9Baseline
3-Methyl-4-Aminopyridine>9~7-fold more potent
3-Fluoro-4-Aminopyridine<8~3 to 4-fold less potent

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-(4-aminopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H8N2O2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11)

InChI Key

FLRNFFVOINTKFL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.